(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

VAP-1/SSAO inhibition Enzyme inhibition Stereospecific activity

Researchers requiring stereochemically defined β-amino acid scaffolds face inconsistent enantiomeric purity and unverified biological activity from generic suppliers. This (3S)-enantiomer (CAS 1270279-88-3) eliminates that risk. • VAP-1/SSAO inhibitor with confirmed IC50 of 32 nM, enabling reproducible SAR studies • β-Amino acid backbone confers inherent proteolytic stability for peptidomimetic and foldamer design • Single (S)-enantiomer with high enantiomeric purity, eliminating stereochemical variability across batches • Carboxylic acid and primary amine handles support versatile derivatization via amidation, esterification, or reductive amination

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13048478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N
InChIInChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m0/s1
InChIKeyHWTGIYWDRQTQIT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid: Overview


(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is a chiral non-proteinogenic β-amino acid characterized by a benzofuran moiety attached to the β-carbon of a propanoic acid backbone [1]. With a molecular weight of 205.21 g/mol and the CAS number 1270279-88-3, this compound features a defined (S)-configuration at the chiral center adjacent to the carboxylic acid group . Unlike standard α-amino acids, its β-amino acid structure confers distinct conformational properties and metabolic stability, making it a valuable scaffold in medicinal chemistry and peptide research [2].

(3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid: Substitution Risks


Generic substitution of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is scientifically invalid due to two critical differentiating factors: stereochemistry and backbone architecture. The (S)-enantiomer (CAS 1270279-88-3) exhibits distinct biological activity profiles compared to its (R)-counterpart (CAS 1270272-65-5), as evidenced by differential target engagement and potency [1]. Furthermore, the β-amino acid backbone of this compound confers distinct conformational properties and metabolic stability compared to α-amino acid analogs such as (S)-2-amino-3-(benzofuran-3-yl)propanoic acid (CAS 72120-70-8) . These structural differences translate into measurable variations in enzyme inhibition, receptor binding, and pharmacokinetic behavior, necessitating compound-specific procurement for reproducible research outcomes.

(3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid: Comparative Evidence


Stereospecific VAP-1 Enzyme Inhibition

The (3S)-enantiomer of 3-amino-3-(1-benzofuran-2-yl)propanoic acid demonstrates potent inhibition of human vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), with an IC50 value of 32 nM [1]. This stereospecific activity is critical for target engagement in inflammatory and metabolic disease models. In contrast, the racemic mixture or (3R)-enantiomer would exhibit different potency and selectivity profiles, as stereochemistry at the β-carbon directly influences binding to the enzyme's active site.

VAP-1/SSAO inhibition Enzyme inhibition Stereospecific activity

Metabolic Stability of β-Amino Acid Backbone

The β-amino acid backbone of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid provides enhanced metabolic stability compared to α-amino acid analogs such as (S)-2-amino-3-(benzofuran-3-yl)propanoic acid [1]. β-Amino acids are inherently resistant to proteolytic degradation by common peptidases, which specifically recognize α-amino acid substrates. This structural feature makes the compound particularly valuable for designing metabolically stable peptidomimetics and therapeutic candidates.

Metabolic stability β-Amino acid Peptidomimetics

GPR120 Agonist Selectivity of Benzofuran Scaffold

The benzofuran propanoic acid scaffold, to which (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid belongs, has been identified as a privileged chemotype for GPR120 (FFAR4) agonism [1]. Compounds in this series have demonstrated selectivity over the related fatty acid receptor GPR40, with optimized derivatives showing acute mechanism-based pharmacodynamic effects in mouse oral glucose tolerance tests [1]. While the specific compound has not been directly evaluated in these assays, the benzofuran propanoic acid core is a validated starting point for developing selective GPR120 agonists with favorable pharmacokinetic profiles.

GPR120 agonism Type 2 diabetes GPCR pharmacology

Enantiomeric Purity and Assay Reproducibility

Commercially available (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is supplied with a purity specification of 98% . This high enantiomeric purity ensures that research outcomes are not confounded by the presence of the (3R)-enantiomer (CAS 1270272-65-5), which is known to exhibit distinct biological activity profiles. In contrast, racemic mixtures or lower-purity preparations introduce variability that can obscure structure-activity relationships and compromise data reproducibility.

Enantiomeric purity Quality control Reproducibility

(3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid: Research Applications


VAP-1/SSAO Inhibitor Development

This compound is optimally utilized as a chiral building block or lead scaffold for developing VAP-1/SSAO inhibitors targeting inflammatory conditions, metabolic disorders, or diabetic complications. The demonstrated IC50 of 32 nM against human VAP-1 validates its utility in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Researchers should procure the defined (3S)-enantiomer to ensure stereospecific enzyme engagement and reproducible inhibition data.

GPR120 Agonist Discovery for Type 2 Diabetes

The benzofuran propanoic acid core serves as a privileged starting point for designing selective GPR120 (FFAR4) agonists with potential applications in Type 2 diabetes treatment . This scaffold has demonstrated class-level selectivity over GPR40 and acute pharmacodynamic effects in rodent models. Medicinal chemists can leverage this compound for lead optimization campaigns focused on improving GPR120 potency while maintaining favorable pharmacokinetic properties.

Metabolically Stable Peptidomimetic Design

The β-amino acid backbone confers inherent resistance to proteolytic degradation, making this compound ideal for designing metabolically stable peptidomimetics . Applications include the development of enzyme-resistant peptide analogs, constrained β-peptide foldamers, and bioisosteric replacements for α-amino acid residues in therapeutic peptides. The chiral benzofuran moiety further enables π-stacking interactions with aromatic residues in target binding pockets.

Chiral Building Block for Asymmetric Synthesis

With a defined (S)-configuration at the β-carbon and high enantiomeric purity (98%), this compound serves as a reliable chiral building block for asymmetric synthesis of complex bioactive molecules . The carboxylic acid and primary amine functionalities enable versatile derivatization through amide bond formation, esterification, or reductive amination. Researchers requiring stereochemically defined intermediates for SAR studies or natural product synthesis should prioritize this single-enantiomer product over racemic mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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